molecular formula C12H20ClN B8098918 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride

1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B8098918
M. Wt: 213.75 g/mol
InChI Key: YHTHHFSGPMUPJK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a methylpropan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride typically involves the reaction of 2,4-dimethylphenylamine with a suitable alkylating agent under controlled conditions. One common method involves the use of 2,4-dimethylphenylamine and 2-chloropropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically obtained through crystallization and subsequent drying processes .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine: Without the hydrochloride salt form.

    2,4-Dimethylphenylhydrazine hydrochloride: Another compound with a similar phenyl group but different functional groups.

    2,4-Dimethylphenylamine: The precursor used in the synthesis of the target compound.

Uniqueness

1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-9-5-6-11(10(2)7-9)8-12(3,4)13;/h5-7H,8,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTHHFSGPMUPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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